molecular formula C27H34O8 B15447255 Verrucarin K CAS No. 63739-93-5

Verrucarin K

Cat. No.: B15447255
CAS No.: 63739-93-5
M. Wt: 486.6 g/mol
InChI Key: TVDLZHBXZUICCI-DDXUFAKYSA-N
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Description

Verrucarin K is a useful research compound. Its molecular formula is C27H34O8 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
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Biological Activity

Verrucarin K is a macrocyclic trichothecene mycotoxin produced by various fungi, particularly from the genus Fusarium. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and its effects on cellular processes. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

This compound has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : Research indicates that this compound interferes with key signaling pathways involved in cell survival, including the Akt/NF-κB/mTOR pathway. This interference leads to the inhibition of cyclins and cyclin-dependent kinases, ultimately blocking cell cycle progression and promoting apoptosis .
  • Case Studies :
    • A study demonstrated that this compound effectively inhibited the growth of glioblastoma cells. The compound was delivered via monoclonal antibody-directed extracellular vesicles (mAb-EV), which enhanced its uptake in cancer cells while minimizing systemic toxicity .
    • In vitro studies showed that this compound exhibited IC50_{50} values ranging from 2 to 12 nM against glioblastoma cell lines such as U251 and U87 .

Effects on Cell Viability

This compound has been shown to significantly reduce cell viability in various cancer types:

Cell Line IC50_{50} (nM) Effect
U251 (glioblastoma)2-12Inhibition of growth
MCF-7 (breast cancer)Not specifiedInduction of apoptosis
Pancreatic cancerNot specifiedInhibition of proliferation

Apoptosis Induction

The compound induces apoptosis through various mechanisms:

  • Reactive Oxygen Species (ROS) Production : this compound increases ROS levels, which activate p38 MAPK signaling pathways leading to apoptosis .
  • Inhibition of Anti-apoptotic Proteins : It downregulates proteins such as Bcl-2 and upregulates pro-apoptotic factors like Bax .

Cancer Treatment

Due to its potent anticancer properties, this compound is being investigated as a potential therapeutic agent for various malignancies:

  • Glioblastoma : Its delivery via mAb-EV has shown promising results in preclinical models, suggesting a viable strategy for overcoming the blood-brain barrier .
  • Breast and Pancreatic Cancer : Ongoing studies are evaluating its efficacy in these cancers, focusing on combination therapies that enhance its effectiveness while reducing side effects.

Challenges and Considerations

While the biological activity of this compound is promising, several challenges remain:

  • Toxicity : As with many mycotoxins, there are concerns regarding the toxicity of this compound at higher concentrations. Careful dose optimization is essential.
  • Resistance Mechanisms : Understanding how cancer cells may develop resistance to this compound will be crucial for developing effective treatment protocols.

Properties

CAS No.

63739-93-5

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

(1R,3R,8R,12S,13R,18E,20Z,24R,25S)-12-hydroxy-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-11,17,22-trione

InChI

InChI=1S/C27H34O8/c1-16-9-11-27-15-33-25(31)24(30)17(2)10-12-32-22(28)7-5-6-8-23(29)35-20-14-19(34-21(27)13-16)18(3)26(20,27)4/h5-8,13,17,19-21,24,30H,3,9-12,14-15H2,1-2,4H3/b7-5+,8-6-/t17-,19-,20-,21-,24+,26-,27-/m1/s1

InChI Key

TVDLZHBXZUICCI-DDXUFAKYSA-N

Isomeric SMILES

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3C(=C)[C@]2([C@]4(CCC(=C[C@H]4O3)C)COC(=O)[C@H]1O)C

Canonical SMILES

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C(=C)C2(C4(CCC(=CC4O3)C)COC(=O)C1O)C

Origin of Product

United States

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